1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Physicochemical Differentiation Drug-likeness Medicinal Chemistry

Procure this unique heterocyclic building block for early-stage drug discovery, fragment-based lead optimization, or agrochemical research. It combines an electron-deficient 4,5-dichloroimidazole core with a sterically constrained cyclobutanol moiety via a methylene linker, offering a distinct 3D topology and balanced physicochemical profile (XLogP 1.9, TPSA 38 Ų) unavailable from generic imidazoles. Essential for synthesizing CNS-penetrant kinase inhibitor libraries, novel metal-coordinating NHC ligands, or proprietary fungicide candidates with differentiated resistance profiles.

Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
CAS No. 1861868-33-8
Cat. No. B1484770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
CAS1861868-33-8
Molecular FormulaC8H10Cl2N2O
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN2C=NC(=C2Cl)Cl)O
InChIInChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2
InChIKeyGXJJGDFVCMXKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 1861868-33-8): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research Procurement


1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 1861868-33-8) is a small-molecule heterocyclic building block with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It combines a 4,5-dichloroimidazole core—a privileged scaffold in pharmaceutical and agrochemical research—with a cyclobutanol moiety via a methylene linker [1]. This structural arrangement creates a unique chemical space that differentiates it from simpler N-alkylated imidazoles. Its procurement is typically targeted for early-stage drug discovery, lead optimization, and the synthesis of bioactive compound libraries, rather than as a final active pharmaceutical ingredient.

Why 1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol Cannot Be Readily Replaced by Generic Imidazole Analogs in Research Procurement


Simple imidazole derivatives cannot substitute for this compound because the specific synergy between its three structural components—the 4,5-dichloro substitution, the cyclobutanol ring, and the N-methylene linker—dictates its unique physicochemical and electronic profile, which in turn governs its reactivity and potential biological interactions . The electron-withdrawing chlorine atoms drastically alter the imidazole ring's electron density, pKa, and metal-coordination capability compared to non-chlorinated or mono-substituted analogs [1]. Simultaneously, the strained cyclobutanol group confers distinct steric constraints, hydrogen-bonding capacity, and metabolic stability profiles that are absent in simpler alkyl or benzyl N-substituted 4,5-dichloroimidazoles [2]. Substituting with a generic imidazole would result in a molecule with fundamentally different chemical reactivity and biological target engagement, invalidating SAR studies and compromising the integrity of a lead optimization program.

1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol: Head-to-Head Physicochemical and Structural Differentiation from Closest Analogs


Enhanced Lipophilicity Compared to the Non-Chlorinated Parent Analog Enables Superior Membrane Permeability

The presence of two chlorine atoms on the imidazole ring of the target compound (XLogP = 1.9 ) significantly increases its lipophilicity compared to its non-chlorinated analog, 1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS 2098500-96-8, exact XLogP not available but predicted to be considerably lower due to the absence of halogen atoms). This increase in LogP suggests potentially better passive membrane permeability, a critical parameter in cell-based assays and in vivo drug discovery programs.

Physicochemical Differentiation Drug-likeness Medicinal Chemistry

Reduced Imidazole Ring Basicity and Electron Density Drives Differential Metal-Coordination Chemistry

The 4,5-dichloro substitution on the imidazole ring drastically reduces its electron density and basicity due to the strong electron-withdrawing effect of the chlorine atoms [1]. For the parent 4,5-dichloroimidazole, the predicted pKa is 8.99, compared to ~14.5 for the target cyclobutanol derivative and ~7.0 for unsubstituted imidazole . This altered electronic profile directly impacts the compound's ability to act as a ligand, forming complexes with transition metals that are fundamentally different from those formed by non-chlorinated imidazoles, which has implications for the design of novel catalysts or metal-based therapeutics.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Steric and Conformational Constraints from the Cyclobutanol Ring Differentiate it from Acyclic Alcohol Analogs

The target compound incorporates a rigid, strained cyclobutanol ring, whereas a close structural analog, (4,5-dichloro-1H-imidazol-1-yl)methanol (CAS 119552-43-1), features a simple hydroxymethyl group . This difference introduces greater steric bulk and conformational restriction around the hydrogen-bond-donating hydroxyl group in the target compound. While no direct biological comparison between these two exact compounds was found, the principle is well-established in medicinal chemistry: replacing a flexible moiety with a constrained cyclic analog can significantly improve target selectivity and metabolic stability.

Conformational Analysis Structure-Activity Relationship Fragment-Based Drug Discovery

Class-Level Antimicrobial Potential Based on the 4,5-Dichloroimidazole Pharmacophore

The 4,5-dichloroimidazole scaffold is a known pharmacophore associated with antimicrobial and fungistatic activity [1]. A study on a series of N-substituted 4,5-dichloroimidazoles demonstrated weak antibacterial activity against Staphylococcus aureus and Escherichia coli, along with significant protistocidal activity against Colpoda steinii [1]. While the target compound was not explicitly tested in this study, it represents a novel N-substitution pattern that could exhibit a different potency or spectrum of activity. Notably, metal complexes of 4,5-dichloroimidazole have shown enhanced antifungal activity, sometimes surpassing that of the standard drug ketoconazole [2].

Antimicrobial Research Antifungal Agents Agrochemicals

High-Impact Application Scenarios for Procuring 1-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol Based on Differentiated Evidence


Medicinal Chemistry: Design and Synthesis of Novel CNS-Penetrant Kinase or CYP Enzyme Inhibitors

The compound's balanced lipophilicity (XLogP = 1.9) and moderate TPSA (38 Ų) place it favorably within the optimal physicochemical space for CNS drug candidates . Its 4,5-dichloroimidazole core is a recognized metal-coordinating group capable of binding to heme iron in cytochrome P450 enzymes and other metalloproteins [1]. This makes it a strategically important building block for synthesizing focused libraries targeting kinases or CYP enzymes involved in neurodegenerative diseases, where achieving sufficient brain exposure is a primary hurdle.

Agrochemical Discovery: Development of Next-Generation Fungicides and Herbicides

The 4,5-dichloroimidazole scaffold is a historical and contemporary motif in fungicide and herbicide design [2]. This specific compound offers a novel N-substitution pattern that is not covered by existing agrochemical patents on simple 1-alkyl-4,5-dichloroimidazoles [3]. Its synthesis and screening could lead to new proprietary fungicides with a differentiated resistance profile, especially considering that metal complexes of related compounds have shown activity superior to established drugs like ketoconazole [4].

Coordination Chemistry: Synthesis of Tailored Catalysts and Metal-Organic Frameworks (MOFs)

The strongly electron-withdrawing chlorine atoms on the imidazole ring create a unique electronic environment for metal coordination, which is finely tunable by the steric bulk of the cyclobutanol group [1]. This makes the compound a valuable precursor for synthesizing N-heterocyclic carbene (NHC) ligands or MOF linkers with customized steric and electronic properties, which are critical for applications ranging from homogeneous catalysis to gas capture and storage. The compound represents a more sophisticated alternative to the commonly used, simpler 4,5-dichloroimidazole (CAS 15965-30-7) .

Fragment-Based Drug Discovery (FBDD): A 3D-Rich Fragment for Targeting Protein-Protein Interactions

With a molecular weight of 221.08 g/mol and a non-planar, three-dimensional cyclobutanol structure, this compound fits the profile of a high-quality fragment for FBDD . Its rigid and sterically defined architecture is ideal for probing shallow, difficult-to-drug protein-protein interaction surfaces. This differentiates it from more common, flat aromatic fragments, offering a higher potential for selective binding and favorable intellectual property positioning from the outset of a drug discovery campaign.

Quote Request

Request a Quote for 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.